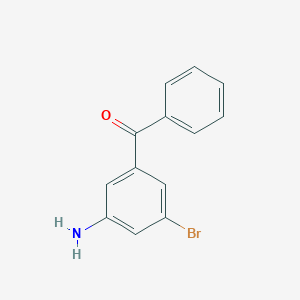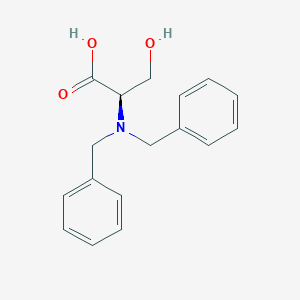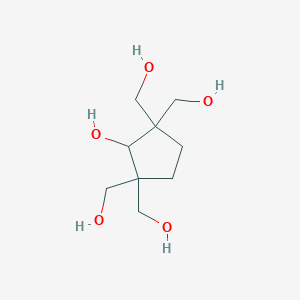
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H16O5 It is a derivative of cyclopentanone, characterized by the presence of four hydroxymethyl groups attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol can be synthesized through the reaction of cyclopentanone with formaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives with carboxylic acid groups.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
- 2,2,5,5-Tetrakis(methyl)cyclopentanone
- 2,2,5,5-Tetrakis(aminomethyl)cyclopentanone
Uniqueness
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of four hydroxymethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and enable its use in a variety of chemical transformations and applications.
Propriétés
Numéro CAS |
39163-81-0 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h7,10-14H,1-6H2 |
Clé InChI |
CZUBQUARCSECDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1(CO)CO)O)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


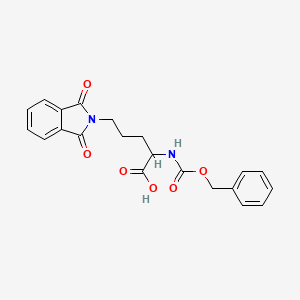
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
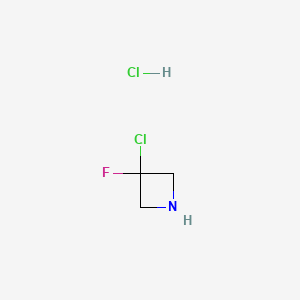
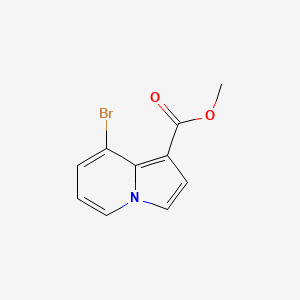
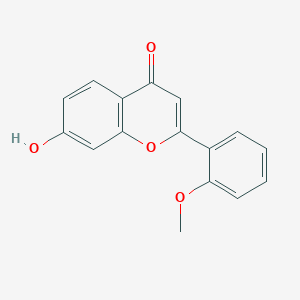
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
